molecular formula C6H13BO2 B7725160 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7725160
M. Wt: 127.98 g/mol
InChI Key: UCFSYHMCKWNKAH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C6H13BO2This compound is a colorless liquid that is highly flammable and sensitive to air and moisture . It is widely used in organic synthesis, particularly in the formation of boron-containing compounds.

Preparation Methods

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of pinacol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition . Another method involves the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost efficiency.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium, copper, and various transition metal catalysts. The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In hydroboration reactions, the boron atom adds to the carbon-carbon double or triple bond, forming a boron-carbon bond. This process is often catalyzed by transition metals, which facilitate the addition of boron to the substrate . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Similar compounds include:

These compounds share similarities in their use in organic synthesis but differ in their specific reactivity, stability, and applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c1-5(2)6(3,4)9-7-8-5/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFSYHMCKWNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1OC(C(O1)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-63-8
Record name Pinacolborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25015-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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